molecular formula C11H14N2O6 B14755690 3'-O-acetyl-2'-deoxyuridine

3'-O-acetyl-2'-deoxyuridine

Cat. No.: B14755690
M. Wt: 270.24 g/mol
InChI Key: FGVDVJQZNYYWJO-QXFUBDJGSA-N
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Description

3’-O-acetyl-2’-deoxyuridine: is a modified nucleoside analog, specifically a derivative of deoxyuridine. It is characterized by the presence of an acetyl group at the 3’ position of the sugar moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-acetyl-2’-deoxyuridine typically involves the acetylation of 2’-deoxyuridine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure selective acetylation at the 3’ position .

Industrial Production Methods: While specific industrial production methods for 3’-O-acetyl-2’-deoxyuridine are not extensively documented, the general approach would involve large-scale acetylation reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 3’-O-acetyl-2’-deoxyuridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3’-O-acetyl-2’-deoxyuridine is used as a building block in the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of novel compounds with potential therapeutic applications .

Biology: In molecular biology, this compound is utilized in studies involving DNA synthesis and repair. It can be incorporated into DNA strands to investigate the effects of modified nucleosides on DNA structure and function .

Medicine: The compound has shown potential in anticancer research. It acts as an antimetabolite, interfering with DNA synthesis and inducing apoptosis in cancer cells. This makes it a candidate for the development of new chemotherapeutic agents .

Industry: In the pharmaceutical industry, 3’-O-acetyl-2’-deoxyuridine is used in the synthesis of nucleoside analogs for antiviral and anticancer drugs. Its unique properties make it valuable for the production of high-purity active pharmaceutical ingredients .

Mechanism of Action

3’-O-acetyl-2’-deoxyuridine exerts its effects primarily by incorporating into DNA during replication. This incorporation disrupts normal DNA synthesis and function, leading to cell cycle arrest and apoptosis. The compound targets DNA polymerases and other enzymes involved in DNA replication, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Uniqueness: 3’-O-acetyl-2’-deoxyuridine is unique due to its specific acetylation at the 3’ position, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with enzymes involved in DNA synthesis, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C11H14N2O6

Molecular Weight

270.24 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C11H14N2O6/c1-6(15)18-7-4-10(19-8(7)5-14)13-3-2-9(16)12-11(13)17/h2-3,7-8,10,14H,4-5H2,1H3,(H,12,16,17)/t7-,8+,10+/m0/s1

InChI Key

FGVDVJQZNYYWJO-QXFUBDJGSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O

Canonical SMILES

CC(=O)OC1CC(OC1CO)N2C=CC(=O)NC2=O

Origin of Product

United States

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